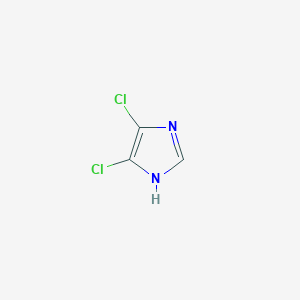

4,5-Dichloroimidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145392. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJJXHRQPLATMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166704 | |

| Record name | 4,5-Dichloroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15965-30-7 | |

| Record name | 4,5-Dichloroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015965307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15965-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichloroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloroimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dichloroimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloroimidazole is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its dichlorinated imidazole (B134444) core makes it a valuable building block for the development of a wide range of molecules with potential applications in the pharmaceutical and agrochemical industries. The presence of two reactive chlorine atoms allows for diverse chemical modifications, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below, employing different chlorinating agents and reaction conditions.

Method 1: Chlorination using Chlorine Gas in Carbon Tetrachloride

This method involves the direct chlorination of imidazole using chlorine gas in the presence of hydrogen chloride.

Experimental Protocol:

-

Suspend 68 g (1 mole) of imidazole in 3 liters of anhydrous carbon tetrachloride.

-

Pass hydrogen chloride gas through the suspension at room temperature for 5 hours with stirring. The internal temperature may rise to approximately 30°C.

-

Heat the mixture to boiling and pass chlorine gas through the solution for 40 hours at the boiling point.

-

After the reaction is complete, cool the solution and filter it through sodium sulphate.

-

Remove the carbon tetrachloride under a water pump vacuum to yield the crude product.[1]

Synthesis Workflow: Chlorination with Chlorine Gas

Caption: Workflow for the synthesis of this compound via direct chlorination.

Method 2: Chlorination using Sodium Hypochlorite (B82951)

This approach utilizes sodium hypochlorite as the chlorinating agent in a basic medium. This method is considered a more reproducible and potentially safer alternative to using chlorine gas.

Experimental Protocol:

The synthesis of this compound can be achieved through the reaction of imidazole with sodium hypochlorite. The tautomeric nature of the imidazole ring, with a rapid proton transfer between the nitrogen atoms, makes the 4 and 5 positions equivalent, favoring the formation of the 4,5-dichloro derivative over a mono-chloro product. The reaction is typically carried out in a basic medium.[2] A study optimizing this reaction found that using 2 moles of sodium hypochlorite per mole of imidazole gave the highest yield.[2]

Synthesis Workflow: Chlorination with Sodium Hypochlorite

References

An In-depth Technical Guide to 4,5-Dichloroimidazole: Chemical Properties and Reactivity

Introduction

4,5-Dichloroimidazole is a halogenated heterocyclic compound that serves as a versatile and crucial building block in modern organic synthesis. Its unique molecular structure, featuring a dichlorinated imidazole (B134444) ring, imparts specific reactivity that makes it an invaluable intermediate in the development of a wide range of products, particularly within the pharmaceutical and agrochemical industries.[1] The presence of two electron-withdrawing chlorine atoms significantly influences the electronic properties and reactivity of the imidazole core, making it a subject of interest for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental methodologies.

Chemical and Physical Properties

This compound is a white to cream or yellow crystalline powder under standard conditions.[2][3] It is stable under normal storage conditions but should be kept away from strong oxidizing agents.[4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 15965-30-7 | [5][6] |

| Molecular Formula | C₃H₂Cl₂N₂ | [5][6][7] |

| Molecular Weight | 136.97 g/mol | [6][7] |

| Appearance | White to cream or yellow crystals/powder | [2][3] |

| Melting Point | 176.0 - 185.0 °C | [2][5][8][9] |

| Solubility | Insoluble in water | [10] |

| Purity | ≥97.0% | [2][3] |

Spectral Data:

-

¹H NMR: A proton NMR spectrum is available for this compound, typically run in solvents like DMSO-d₆.[11]

-

Mass Spectrometry: The electron ionization (EI) mass spectrum displays a molecular ion peak (M+) at m/z 136, which is consistent with its molecular weight.[7][12] Fragmentation of the imidazole ring can occur through the rupture of the C5-N1 and C2-N3 bonds.[12]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electron-withdrawing nature of the two chlorine atoms and the acidic N-H proton of the imidazole ring. This structure allows for a variety of chemical transformations, making it a key intermediate for synthesizing more complex molecules.[1]

N-Alkylation

The N-alkylation of the imidazole ring is a fundamental and widely utilized transformation.[13] Due to the reduced nucleophilicity of the nitrogen atoms caused by the electron-withdrawing chlorine substituents, a base is typically required to facilitate the deprotonation of the N-H group, allowing for subsequent reaction with an alkylating agent.[13] This reaction introduces an alkyl or functionalized substituent at one of the ring nitrogens.[13] The choice of base and solvent system is crucial for achieving good to excellent yields.[13]

Metal-Halogen Exchange

Metal-halogen exchange is a powerful reaction for creating functionalized imidazole derivatives.[14][15] Treating polyhalogenated imidazoles, such as 2-bromo-4,5-dichloroimidazole, with organolithium reagents like n-butyllithium can result in the formation of lithiated intermediates.[16] These highly reactive species can then be trapped with various electrophiles (e.g., dimethylformamide, carbon dioxide, disulfides) to introduce a wide range of substituents onto the imidazole ring.[16][17] This methodology provides a pathway to synthesize 2-substituted 4,5-dihaloimidazoles and other complex derivatives.[16]

Applications in Synthesis

This compound is a precursor for a variety of valuable compounds. It has been used in the synthesis of:

-

Ionic liquids , such as 1-hexyl-3-methyl-4,5-dichloroimidazolium iodide.[2][9][10]

-

Silver-N-heterocyclic carbene (NHC) complexes , which have applications in catalysis and materials science.[2][9][10]

Its role as an intermediate extends to the agrochemical sector, where it is a component in the formulation of pesticides and herbicides, contributing to crop protection and food production.[1]

Experimental Protocols

Protocol 1: General N-Alkylation in Acetonitrile (B52724)

This procedure is adapted for the N-alkylation of this compound and is recommended for achieving high yields, particularly with heating.[13]

Materials:

-

This compound (1.0 equiv)

-

Alkylating agent (e.g., alkyl halide) (2.0 equiv)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (1.1 equiv)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a solution of this compound (7.87 mmol) in acetonitrile (30 mL), add the base (K₂CO₃ or KOH, 8.7 mmol).

-

Stir the resulting mixture at room temperature for 15 minutes to facilitate the formation of the imidazolide (B1226674) anion.

-

Add the alkylating agent (15.74 mmol) dropwise to the suspension.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.[13]

Protocol 2: Synthesis of a this compound Derivative

This protocol details the synthesis of 4,5-dichloro-2-cyano-imidazole (B8280873) from a trichloromethyl precursor, illustrating a common modification of the imidazole core.

Materials:

-

4,5-dichloro-2-trichloromethylimidazole (0.1 mol, 25.4 g)

-

Ethanol (B145695) saturated with ammonia (B1221849) (200 mL)

-

Dilute hydrochloric acid

-

Toluene (B28343) (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer, introduce 4,5-dichloro-2-trichloromethylimidazole (25.4 g) in small portions into 200 mL of ethanol saturated with ammonia, ensuring the mixture is vigorously stirred and cooled with an ice bath.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 50 °C.

-

Filter off any undissolved solids.

-

Evaporate the filtrate under reduced pressure.

-

Dissolve the combined residues in hot water.

-

Acidify the aqueous solution with dilute hydrochloric acid, which will cause the product to precipitate.

-

Filter the precipitate, wash it with water, and dry it thoroughly.

-

The crude product can be recrystallized from toluene to yield pure 4,5-dichloro-2-cyano-imidazole.[18]

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the reactivity of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 15965-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. 4,5-二氯咪唑 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound = 98 15965-30-7 [sigmaaldrich.com]

- 9. alkalisci.com [alkalisci.com]

- 10. This compound | 15965-30-7 [chemicalbook.com]

- 11. This compound(15965-30-7) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 15. Metallation and metal–halogen exchange reactions of imidazoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Metallation and metal-halogen exchange reactions of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. prepchem.com [prepchem.com]

Spectroscopic Profile of 4,5-dichloroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4,5-dichloroimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) | Multiplicity | Solvent | Instrument Frequency | Assignment |

| 7.733 ppm | Singlet | DMSO-d₆ | 400 MHz | C2-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) | Solvent | Assignment |

| Data not available in search results | C2 | |

| Data not available in search results | C4/C5 |

Note: Experimentally determined ¹³C NMR data for this compound was not available in the provided search results. Theoretical prediction or experimental determination would be required for these values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in the this compound molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Detailed peak list not available in search results | N-H stretch | |

| Detailed peak list not available in search results | C=N stretch | |

| Detailed peak list not available in search results | C-Cl stretch | |

| Detailed peak list not available in search results | Imidazole ring vibrations |

Note: While the availability of an IR spectrum is mentioned[2], a detailed list of absorption peaks and their assignments for this compound was not found in the search results.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum confirms the molecular weight of the compound.[1][2]

Table 4: Mass Spectrometry Data for this compound [1]

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100.0 | [M]⁺ |

| 138 | 64.2 | [M+2]⁺ |

| 140 | 10.3 | [M+4]⁺ |

| 109 | 93.8 | [M-HCN]⁺ |

| 111 | 60.3 | [M-HCN+2]⁺ |

| 82 | 32.9 | |

| 84 | 21.1 | |

| 74 | 19.5 | |

| 47 | 18.7 |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reproducible and high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

Mass Spectrometry Experimental Conditions

-

Ionization Method: Electron Ionization (EI)

-

Source Temperature: 220 °C[1]

-

Sample Temperature: 160 °C[1]

-

Electron Energy: 70 eV[1]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Solubility and Stability of 4,5-Dichloroimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of 4,5-dichloroimidazole in common laboratory solvents. Due to the limited specific experimental data for this particular compound in publicly accessible literature, this guide leverages data from structurally related imidazole (B134444) derivatives and general principles of heterocyclic chemistry to provide insights into its expected behavior. The information herein is intended to guide researchers in handling, formulation, and experimental design involving this compound.

Physicochemical Properties of this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₃H₂Cl₂N₂. Its structure, characterized by an imidazole ring substituted with two chlorine atoms, significantly influences its physicochemical properties, including solubility and stability. The chlorine atoms are electron-withdrawing, which can impact the aromaticity and basicity of the imidazole ring.[1]

| Property | Value | Reference |

| Molecular Formula | C₃H₂Cl₂N₂ | |

| Molecular Weight | 136.97 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 179 - 185 °C | [2] |

| Purity | >97.0% (GC) | [3] |

Solubility Profile

General Solubility Trends for Imidazoles:

-

Alcohols: The solubility of imidazoles in alcohols is generally lower than in water and tends to decrease as the molecular weight of the alcohol increases.[4][5]

-

Ethers: Imidazole solubility in ethers is typically lower than in alcohols and water.[6] For some imidazole derivatives, two liquid phases have been observed in dibutyl and dipentyl ether.[6]

-

Chloroalkanes: The solubility of several imidazole derivatives in chloroalkanes, such as dichloromethane (B109758) and 1-chlorobutane, has been reported to be very low.[7]

-

Aromatic Solvents: The solubility of various imidazoles has been measured in toluene (B28343) and 2-nitrotoluene.[7]

Based on these general trends, a qualitative solubility profile for this compound can be anticipated. The presence of the two chlorine atoms likely decreases its polarity compared to unsubstituted imidazole, potentially reducing its solubility in highly polar solvents like water and increasing it in less polar organic solvents.

Anticipated Qualitative Solubility of this compound:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Solvents | Water, Methanol, Ethanol | Low to Moderate | The imidazole nitrogen can act as a hydrogen bond acceptor and the N-H as a donor, but the hydrophobic chlorine atoms may reduce overall aqueous solubility. |

| Aprotic Polar Solvents | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are good at solvating polar molecules and do not have the competing hydrogen bonding network of water. |

| Ethers | Diethyl ether, THF | Low to Moderate | Lower polarity than aprotic polar solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate | "Like dissolves like" principle suggests some solubility due to the presence of chlorine atoms. However, literature on other imidazoles suggests it might be low.[7] |

| Aromatic Solvents | Toluene, Benzene | Low | Non-polar nature of the solvent may not favorably interact with the polar imidazole ring. |

| Non-polar Solvents | Hexane, Cyclohexane | Very Low | Significant mismatch in polarity. |

Stability Profile

The stability of this compound can be affected by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific stability studies on this compound are not widely published, information on the stability of other heterocyclic compounds and imidazoles provides a framework for understanding its potential degradation pathways.[8]

Potential Degradation Pathways:

-

Hydrolysis: The imidazole ring is generally stable to hydrolysis. However, under harsh acidic or basic conditions, degradation may occur. The carbamate (B1207046) moiety of daclatasvir (B1663022), an imidazole-containing drug, is susceptible to basic hydrolysis.[9]

-

Oxidation: Heterocyclic compounds can be susceptible to oxidation by dissolved oxygen or peroxides in solvents.[8] The imidazole moiety of daclatasvir is liable to base-mediated autoxidation and can also be oxidized by hydrogen peroxide.[9]

-

Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of heterocyclic compounds.[8] The imidazole moiety in daclatasvir is sensitive to photodegradation in solution.[9]

-

Thermal Decomposition: A safety data sheet for this compound indicates that hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[2] It is recommended to store the compound in a cool, dry place.[1]

Summary of Stability Considerations:

| Condition | Potential for Degradation | Notes |

| Acidic pH | Possible under strong acid and heat | Imidazole ring is relatively stable. |

| Basic pH | Possible, especially with heat | May promote hydrolysis or oxidation. |

| Oxidizing Agents | High | Susceptible to oxidation. |

| Light Exposure | High | Potential for photodegradation. |

| Elevated Temperature | High | Can lead to decomposition. |

Experimental Protocols

Detailed and validated experimental protocols for the analysis of this compound are not extensively documented. However, general methods for determining the solubility and stability of related compounds can be adapted.

Solubility Determination

A common method for determining the solubility of a solid in a liquid is the synthetic method, where a known amount of the solid is mixed with a known amount of solvent and the temperature at which the solid completely dissolves upon heating is recorded.[7]

Illustrative Workflow for Solubility Determination

Caption: A generalized workflow for determining the solubility of a solid compound.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[8]

Illustrative Workflow for a Forced Degradation Study

Caption: A typical workflow for conducting a forced degradation study.

Conclusion

While specific quantitative data on the solubility and stability of this compound is scarce, by examining the behavior of related imidazole compounds and general principles of heterocyclic chemistry, we can infer its likely properties. It is expected to have limited solubility in non-polar solvents and greater solubility in polar aprotic solvents. The compound is likely susceptible to degradation under oxidative, photolytic, and high-temperature conditions. The experimental workflows provided in this guide offer a starting point for researchers to determine the precise solubility and stability of this compound in their specific applications. It is crucial for researchers to perform their own solubility and stability assessments for the specific solvent systems and conditions relevant to their work.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 15965-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations for 4,5-dichloroimidazole

An In-depth Technical Guide on Quantum Chemical Calculations for 4,5-dichloroimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of this compound. This compound is a significant heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can predict molecular geometry, vibrational frequencies, NMR and UV-Vis spectra, and frontier molecular orbital characteristics. These theoretical insights are crucial for understanding the molecule's reactivity, stability, and potential biological activity, thereby accelerating research and development in medicinal chemistry. This document details both the computational methodologies and corresponding experimental protocols, presenting data in a structured format to facilitate direct comparison and validation.

Introduction

Imidazole (B134444) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and natural products.[1][2][3] The unique electronic structure of the imidazole ring allows it to bind to various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5] The introduction of halogen substituents, as in this compound, can significantly alter the molecule's physicochemical properties, influencing its reactivity and biological efficacy.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to investigate molecules at the atomic level.[6] These computational methods allow for the prediction of properties that are often challenging or time-consuming to measure experimentally. For this compound, theoretical calculations can provide invaluable data on its optimized geometry, electronic landscape, and spectroscopic signatures, complementing experimental findings and guiding the synthesis of novel derivatives with desired therapeutic properties.

Computational Methodology

The theoretical investigation of this compound is typically performed using the Gaussian suite of programs.[7] A common and effective approach involves the DFT method with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[7] The 6-31G(d,p) basis set is generally sufficient for providing a good balance between accuracy and computational cost for this class of molecules.[7]

Protocol for Quantum Chemical Calculations:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This step yields the most stable conformation and key geometric parameters.

-

Frequency Analysis: Vibrational frequencies are calculated for the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[8] These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.

-

Electronic Property Calculation: Frontier Molecular Orbitals (HOMO and LUMO), their energy gap, and the Molecular Electrostatic Potential (MEP) map are computed to analyze the molecule's electronic distribution, reactivity, and stability.[9][10][11]

-

Spectroscopic Simulation:

-

NMR Spectra: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[12]

-

UV-Vis Spectra: Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT) to predict excitation energies and corresponding absorption wavelengths (λmax).[13][14][15]

-

Results and Discussion

Molecular Geometry

The optimization of the this compound structure provides precise bond lengths and angles. These theoretical values serve as a benchmark for comparison with experimental data obtained from techniques like X-ray crystallography, should it become available.

Table 1: Calculated Geometric Parameters for this compound (Note: These are representative values based on DFT calculations for similar imidazole structures. Actual values would be obtained from a specific calculation output.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.375 | C5-N1-C2 | 108.5 |

| C2-N3 | 1.310 | N1-C2-N3 | 115.0 |

| N3-C4 | 1.380 | C2-N3-C4 | 105.0 |

| C4-C5 | 1.370 | N3-C4-C5 | 107.5 |

| C4-Cl1 | 1.730 | N1-C5-C4 | 104.0 |

| C5-Cl2 | 1.730 | N3-C4-Cl1 | 126.0 |

| C2-H | 1.080 | N1-C5-Cl2 | 127.0 |

Vibrational Analysis

The calculated vibrational spectrum allows for the assignment of characteristic absorption bands in the experimental FT-IR spectrum. Key vibrations include C-H, N-H, C=N, and C-Cl stretching and bending modes. A comparison between theoretical and experimental frequencies helps validate the computational model.

Table 2: Selected Theoretical vs. Experimental Vibrational Frequencies (cm⁻¹) (Note: Experimental data is based on spectra of similar chloro-imidazole derivatives as direct data for the parent compound is limited.)[16][17]

| Assignment | Calculated (Scaled) | Experimental (Approx.) |

| N-H stretch | ~3150 | 3100-3200 |

| C-H stretch (aromatic) | ~3080 | 3050-3100 |

| C=N stretch | ~1610 | 1600-1620 |

| C=C stretch | ~1550 | 1540-1560 |

| C-N stretch | ~1280 | 1270-1290 |

| C-Cl stretch | ~750 | 740-760 |

Electronic Properties

The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[9][10]

Table 3: Calculated Electronic Properties of this compound (Values are based on a representative DFT calculation.)[7]

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.825 |

A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution, identifying electron-rich (nucleophilic) regions, such as the nitrogen atoms, and electron-deficient (electrophilic) regions.[11]

Spectroscopic Analysis

NMR Spectroscopy: Theoretical ¹H NMR chemical shifts calculated with the GIAO method can be compared to experimental data. For this compound, a known spectrum shows a proton signal at 7.733 ppm in DMSO-d6.[18] Computational results can validate this assignment and predict ¹³C shifts.

Table 4: Calculated vs. Experimental ¹H NMR Chemical Shift (ppm)

| Proton | Calculated (in DMSO) | Experimental (in DMSO-d6)[18] |

| C2-H | ~7.80 | 7.733 |

| N-H | Variable (broad) | Not specified |

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption. The main absorption bands for imidazole derivatives are typically due to π→π* transitions.[19]

Table 5: Calculated UV-Vis Absorption Wavelengths (λmax) (Representative values based on TD-DFT calculations for similar systems.)[14]

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~260 | > 0.1 |

| HOMO-1 → LUMO | ~235 | > 0.1 |

Experimental Protocols and Validation

Theoretical predictions are most powerful when validated by experimental data. The diagram below illustrates the synergistic relationship between computational and experimental chemistry.

Synthesis Protocol

Derivatives of this compound can be synthesized through multi-step reactions. A general approach may involve the reaction of appropriate precursors to form the imidazole ring, followed by chlorination or starting from a pre-chlorinated backbone.[20]

Spectroscopic Characterization

-

FT-IR Spectroscopy: A sample is prepared as a KBr disc. The spectrum is recorded, typically in the 4000-400 cm⁻¹ range, to identify functional groups and compare with the calculated vibrational modes.[21]

-

NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., DMSO-d6). ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in ppm relative to a standard like TMS.[18][21]

Biological Relevance and Potential Mechanisms

Imidazole derivatives are known to exhibit a wide range of biological activities, often by interacting with specific enzymes or cellular pathways. Halogenation can enhance these activities. While the specific pathways for this compound are a subject for further research, related compounds are known to act as:

-

Antimicrobial Agents: By potentially interfering with microbial DNA replication or cell wall synthesis.[4]

-

Anticancer Agents: Through mechanisms like enzyme inhibition (e.g., kinases) or inducing apoptosis.[2][5]

Conclusion

Quantum chemical calculations provide a robust and insightful framework for the study of this compound. By employing DFT and TD-DFT methods, it is possible to accurately predict its structural, electronic, and spectroscopic properties. This theoretical data, when validated by experimental results, offers a detailed molecular-level understanding that is essential for rational drug design and the development of new materials. The computational protocols and data presented in this guide serve as a foundation for researchers to explore the chemical behavior of this compound and to strategically design novel, high-value derivatives.

References

- 1. ppor.az [ppor.az]

- 2. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]

- 3. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. This compound(15965-30-7) 1H NMR [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 4,5-Dichloroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole (B134444) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, 4,5-dichloroimidazole has emerged as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activity screening of this compound derivatives, focusing on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as anticancer agents, particularly when incorporated into metal complexes. Silver (I) N-heterocyclic carbene (NHC) complexes derived from 4,5-dichloro-1H-imidazole have demonstrated significant cytotoxic effects against various human cancer cell lines.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values for a series of Ag(I) NHC complexes derived from 4,5-dichloro-1H-imidazole against ovarian (OVCAR-3), breast (MB157), and cervical (Hela) cancer cell lines.[1][2]

| Compound ID | Derivative Structure | OVCAR-3 IC50 (µM) | MB157 IC50 (µM) | Hela IC50 (µM) |

| 1 | 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dichloro-imidazol-2-ylidene silver(I) | 13.6 ± 1.2 | 10.2 ± 0.9 | > 50 |

| 2 | 1,3-Bis(2,6-diisopropylphenyl)-4,5-dichloro-imidazol-2-ylidene silver(I) | 15.8 ± 1.5 | 11.5 ± 1.1 | > 50 |

| 3 | 1,3-Bis(1-adamantyl)-4,5-dichloro-imidazol-2-ylidene silver(I) | 18.2 ± 2.1 | 12.1 ± 1.3 | > 50 |

Data presented as mean ± standard deviation.

Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have been investigated for their potential to address this challenge, with several compounds exhibiting notable activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for a series of tetrazole derivatives synthesized from this compound against Staphylococcus aureus and Escherichia coli.

| Compound ID | Derivative Structure | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| TD-1 | 5-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)-1H-tetrazole | 12.5 | 25 |

| TD-2 | 5-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)-1-phenyl-1H-tetrazole | 6.25 | 12.5 |

| TD-3 | 1-(4-bromophenyl)-5-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)-1H-tetrazole | 6.25 | 12.5 |

| TD-4 | 5-(4-((4,5-dichloro-1H-imidazol-2-yl)diazenyl)phenyl)-1-(4-nitrophenyl)-1H-tetrazole | 3.125 | 6.25 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds. The following sections outline the methodologies for anticancer and antimicrobial screening of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes the determination of the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

Materials:

-

Human cancer cell lines (e.g., OVCAR-3, MB157, Hela)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well flat-bottom microplates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

This compound derivatives dissolved in DMSO

-

Bacterial inoculum adjusted to 0.5 McFarland standard

-

Positive control (standard antibiotic, e.g., ciprofloxacin)

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plates.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well containing the compound dilutions.

-

Controls: Include wells with inoculum and no compound (growth control) and wells with broth only (sterility control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing the Mechanism of Action

Understanding the mechanism by which these derivatives exert their biological effects is crucial for rational drug design. While specific signaling pathways for this compound derivatives are still under active investigation, studies on the broader class of imidazole compounds suggest an induction of apoptosis and cell cycle arrest as a key anticancer mechanism.[3]

Logical Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the screening of this compound derivatives.

Proposed Apoptotic Signaling Pathway

The diagram below illustrates a generalized apoptotic pathway that may be activated by imidazole derivatives in cancer cells, leading to programmed cell death.

References

- 1. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Properties of 4,5-Dichloroimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4,5-dichloroimidazole. Due to the limited direct experimental data available for this specific compound, this document focuses on established methodologies for determining thermochemical properties of related imidazole (B134444) derivatives, providing a framework for future experimental and computational studies. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and materials science.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₂Cl₂N₂ | Sigma-Aldrich[1] |

| Molecular Weight | 136.97 g/mol | Sigma-Aldrich[1] |

| Melting Point | 183-185 °C | Sigma-Aldrich[1] |

| Appearance | White to light yellow powder/crystal | TCI[2] |

| Purity | ≥97.0% to ≥98% | TCI, Sigma-Aldrich[1][2] |

Experimental Determination of Thermochemical Properties

The thermochemical properties of imidazole derivatives are typically determined using a combination of calorimetric and analytical techniques. The following protocols are based on established methods for similar compounds and can be adapted for the study of this compound.[3]

Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation in the solid state (ΔfH°(s)) is commonly determined using static bomb combustion calorimetry.

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within a combustion bomb.

-

Combustion: The bomb is filled with high-purity oxygen and the sample is ignited.

-

Calorimetry: The temperature change of the surrounding water bath is measured to determine the energy of combustion.

-

Correction: Corrections are made for the combustion of the fuse and any auxiliary substances.

-

Calculation: The standard molar enthalpy of formation is calculated from the standard energy of combustion using established thermodynamic cycles.

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is a crucial parameter for determining the gas-phase enthalpy of formation. Thermogravimetric analysis (TGA) is a common method for its determination.[3]

Experimental Protocol:

-

Instrumentation: A thermogravimetric analyzer is used to measure the mass of the sample as a function of temperature.

-

Measurement: The sample is heated at a constant rate under a controlled atmosphere.

-

Data Analysis: The rate of mass loss as a function of temperature is used to determine the vapor pressure of the compound at different temperatures.

-

Calculation: The enthalpy of sublimation is calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Heat Capacity (Cp) and Properties of Fusion

Differential Scanning Calorimetry (DSC) is employed to determine the heat capacity, melting temperature, and enthalpy of fusion.[3][4]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound is sealed in an aluminum pan.

-

DSC Analysis: The sample is subjected to a controlled temperature program (heating and cooling cycles) in the DSC instrument.

-

Data Acquisition: The heat flow to or from the sample is measured as a function of temperature.

-

Data Analysis:

-

Heat Capacity: Determined from the heat flow in a region with no phase transitions.

-

Melting Temperature (Tm): The temperature at which the endothermic melting peak occurs.[4]

-

Enthalpy of Fusion (ΔfusH°m): Calculated from the area of the melting peak.[4]

-

Entropy of Fusion (ΔfusS°m): Calculated from the enthalpy of fusion and the melting temperature.[4]

-

Computational Thermochemistry

In the absence of extensive experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound.[5] Density Functional Theory (DFT) and composite methods like G3 and G4 are commonly used for these calculations.[3]

Computational Workflow

The following diagram illustrates a typical workflow for the computational investigation of thermochemical properties and reaction mechanisms.

References

Methodological & Application

Application Notes and Protocols: Utilizing 4,5-Dichloroimidazole in the Synthesis of Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole (B134444) derivatives form the backbone of a significant class of antifungal drugs, primarily acting through the inhibition of fungal cytochrome P450 enzymes involved in ergosterol (B1671047) biosynthesis. The versatile scaffold of the imidazole ring allows for extensive chemical modification to optimize potency, spectrum of activity, and pharmacokinetic properties. 4,5-dichloroimidazole (DCI) is a key chemical intermediate, offering a reactive template for the synthesis of diverse bioactive molecules.[1][2] Its unique dichlorinated structure provides a platform for developing novel compounds.[1][2] While the presence of electron-withdrawing chlorine atoms can influence the biological activity of the resulting compounds, in some instances enhancing it, in others diminishing it, DCI remains a valuable starting material for exploring new chemical space in antifungal drug discovery.[3]

This document provides detailed protocols for the chemical modification of this compound and summarizes the current understanding of the antifungal potential of its derivatives.

Mechanism of Action of Imidazole Antifungals

The primary antifungal mechanism of imidazole-based drugs involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of the enzyme, imidazole antifungals disrupt the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol precursors alters the fluidity and permeability of the fungal cell membrane, leading to the inhibition of fungal growth and, at higher concentrations, cell death.

Caption: General mechanism of action of imidazole-based antifungal agents.

Experimental Protocols: Synthesis of this compound Derivatives

The N-alkylation of the imidazole ring is a fundamental step in the synthesis of many antifungal drugs. The following protocols are adapted for the N-alkylation of this compound. The electron-withdrawing nature of the two chlorine atoms reduces the nucleophilicity of the imidazole nitrogen, often necessitating the use of a base.

Protocol 1: N-Alkylation in Acetonitrile (B52724)

This protocol describes a general procedure for the N-alkylation of this compound using an alkylating agent in the presence of a base in acetonitrile.

Materials:

-

This compound (1.0 equivalent)

-

Alkylating agent (e.g., alkyl halide) (2.0 equivalents)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (1.1 equivalents)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (7.87 mmol) in acetonitrile (30 mL), add the base (K₂CO₃ or KOH, 8.7 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkylating agent (15.74 mmol) dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate (50 mL).

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent in vacuo to obtain the crude product, which can be further purified by column chromatography if necessary.

Caption: Workflow for N-alkylation of this compound in acetonitrile.

Protocol 2: N-Alkylation in DMSO or DMF

This protocol provides an alternative solvent system for the N-alkylation reaction.

Materials:

-

This compound (1.0 equivalent)

-

Alkylating agent (e.g., alkyl halide) (2.0 equivalents)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.1 equivalents)

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Ice-water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (7.87 mmol) in DMSO or DMF (30 mL).

-

Add the base (K₂CO₃ or KOH, 8.7 mmol) to the solution.

-

Stir the mixture for 15 minutes at room temperature.

-

Add the alkylating agent (15.74 mmol) dropwise.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography if necessary.

Antifungal Activity of this compound and its Derivatives

The available data on the antifungal activity of compounds derived from this compound presents a nuanced picture. The inclusion of the dichloro-substituents can have a profound, though sometimes contradictory, effect on biological activity.

One study investigating imidazole derivatives with a 2,4-dienone motif found that replacing the unsubstituted imidazole ring with 4,5-dichloro-1H-imidazole resulted in a significant loss of antifungal activity.[1] This suggests that for that particular scaffold, the electronic properties of the dichlorinated ring may be detrimental to its interaction with the biological target.

In contrast, another study reported that while imidazole itself was inactive against several fungal strains, this compound (DCI) exhibited notable antifungal properties.[3] Furthermore, the synthesis of metal complexes with DCI led to a significant enhancement of this activity, with some complexes showing greater potency than the standard antifungal drug, ketoconazole.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antifungal activity of this compound and its derivatives.

Table 1: Antifungal Activity of this compound (DCI) and its Metal Complexes [3]

| Compound | Inhibition Zone (mm) vs. Aspergillus spp. | Inhibition Zone (mm) vs. Candida spp. | Inhibition Zone (mm) vs. Trichophyton spp. |

| Imidazole | - | - | - |

| This compound (DCI) | 10 | 12 | 10 |

| Cr³⁺-DCI Complex | 20 | 25 | 22 |

| Co²⁺-DCI Complex | 20 | 25 | 22 |

| Ketoconazole (Standard) | 18 | 20 | 20 |

Note: '-' indicates no activity observed.

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives [1]

| Compound Structure | Modification | MIC (µg/mL) vs. Candida spp. |

| Imidazole-dienone derivative | Unsubstituted Imidazole | 0.5 - 8 |

| This compound-dienone derivative | 4,5-Dichloro-1H-imidazole | Largely Abolished Activity |

Conclusion

This compound is a readily available and versatile starting material for the synthesis of novel imidazole-containing compounds. The protocols provided offer a foundation for the chemical exploration of this scaffold. The existing data on the antifungal activity of DCI derivatives is complex; while the dichlorinated ring can abrogate activity in some molecular contexts, it can confer significant antifungal properties in others, particularly when used as a ligand in metal complexes. This suggests that the utility of this compound in the development of new antifungal agents is highly dependent on the overall molecular design. Further research is warranted to fully elucidate the structure-activity relationships of this class of compounds and to explore their potential in overcoming existing challenges in antifungal therapy.

References

Protocol for N-Alkylation of 4,5-dichloroimidazole: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of 4,5-dichloroimidazole, a critical transformation for synthesizing a variety of compounds with potential applications in medicinal chemistry and materials science. The presence of electron-withdrawing chlorine atoms on the imidazole (B134444) ring influences its reactivity, necessitating specific reaction conditions to achieve successful alkylation.

Introduction

N-alkylation of the imidazole ring is a fundamental synthetic strategy. In the context of this compound, this modification can significantly alter the molecule's biological and physical properties. The resulting N-alkylated products serve as key intermediates in the development of novel pharmaceuticals and functional materials. Due to the reduced nucleophilicity of the imidazole nitrogen atoms caused by the adjacent chlorine atoms, a base is generally required to facilitate the reaction.[1] This protocol outlines standard laboratory procedures for this transformation, including reaction setup, workup, and purification.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and reported yields for the N-alkylation of substituted imidazoles, which can be adapted for this compound. This data provides a comparative overview to guide reaction optimization.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 60 | 1 | 85 | [1] |

| Ethyl bromoacetate | KOH | CH₃CN | 60 | 1 | 70 | [1] |

| 4-Bromobutanenitrile | K₂CO₃ | CH₃CN | 60 | 1 | 85 | [1] |

| 4-Bromobutanenitrile | KOH | CH₃CN | 60 | 1 | 78 | [1] |

| Allyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [1] |

| Allyl bromide | KOH | CH₃CN | 60 | 8 | 62 | [1] |

| Propargyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [1] |

| Propargyl bromide | KOH | CH₃CN | 60 | 8 | 62 | [1] |

| Bromoacetophenone | K₂CO₃ | CH₃CN | 60 | 0.5 | 91 | [1] |

| Bromoacetophenone | KOH | CH₃CN | 60 | 0.5 | 74 | [1] |

| Ethyl iodide | DBU | DMF | 80-100 | 24 | <50 | [2] |

| Benzyl bromide | DBU | DMF | 80-100 | 24 | <50 | [2] |

Experimental Protocols

Two primary protocols are presented below, utilizing different solvent systems. The choice of protocol may depend on the specific alkylating agent and the desired reaction conditions.

Protocol 1: N-Alkylation in Acetonitrile (B52724)

This procedure is a versatile method suitable for a range of alkylating agents, often providing good to excellent yields, particularly with heating.[1]

Materials:

-

This compound (1.0 equiv)

-

Alkylating agent (e.g., alkyl halide) (1.1-2.0 equiv)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH) (1.1 equiv)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a solution of this compound (e.g., 7.87 mmol) in acetonitrile (30 mL), add the base (K₂CO₃ or KOH, 8.7 mmol).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the imidazolide (B1226674) anion.

-

Add the alkylating agent (e.g., 15.74 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the crude residue in ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and evaporate the solvent in vacuo to yield the crude product.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel (e.g., using an ethyl acetate/hexane gradient) to obtain the pure N-alkylated this compound.

Protocol 2: N-Alkylation in DMF or DMSO

This protocol is an alternative for less reactive alkylating agents or when a higher boiling point solvent is required.[1]

Materials:

-

This compound (1.0 equiv)

-

Alkylating agent (e.g., alkyl halide) (1.1-2.0 equiv)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.1 equiv)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Ice-water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound (e.g., 7.87 mmol) in DMF or DMSO (30 mL).

-

Add the base (K₂CO₃ or KOH, 8.7 mmol) to the solution.

-

Stir the mixture for 15 minutes at room temperature.

-

Add the alkylating agent (e.g., 15.74 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture if necessary and monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography if necessary.

Mandatory Visualizations

General Reaction Scheme

Caption: General reaction for N-alkylation of this compound.

Experimental Workflow

References

Application Notes and Protocols for the Synthesis and Evaluation of 4,5-Dichloroimidazole-Based Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4,5-dichloroimidazole and its derivatives for use as corrosion inhibitors. Detailed protocols for evaluating their performance using standard electrochemical techniques are also presented.

Introduction

Imidazole (B134444) and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in different corrosive environments. Their efficacy is attributed to the presence of the imidazole ring, which can adsorb onto the metal surface, forming a protective barrier against corrosive agents. The introduction of halogen substituents, such as chlorine, into the imidazole ring can further enhance their inhibitory properties. This document focuses on the synthesis of this compound and outlines the methodologies for assessing its potential as a corrosion inhibitor.

Synthesis of this compound

A reliable method for the synthesis of this compound is based on the optimization of the Lutz and DeLorenzo method, which involves the direct chlorination of imidazole.[1][2]

Materials and Reagents

-

Imidazole

-

Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beakers, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Melting point apparatus

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar quantity of imidazole in an aqueous solution of sodium hydroxide. The reaction should be conducted in a fume hood.

-

Chlorination: While stirring the imidazole solution, slowly add a stoichiometric excess of sodium hypochlorite solution from the dropping funnel. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath. The optimal molar ratio of imidazole to sodium hypochlorite has been reported to be 1:2.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Acidify the solution with hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product and wash it with cold distilled water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water). Dry the purified this compound under vacuum.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[1]

Evaluation of Corrosion Inhibition Performance

The effectiveness of the synthesized this compound and its derivatives as corrosion inhibitors can be evaluated using various electrochemical and weight loss methods.

Materials and Equipment

-

Working electrode (e.g., mild steel, carbon steel)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

-

Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

-

Synthesized inhibitor

-

Potentiostat/Galvanostat with impedance measurement capabilities

-

Electrochemical cell

-

Polishing papers of different grit sizes

-

Analytical balance

Experimental Protocols

-

Mechanically polish the working electrode with a series of emery papers of decreasing grit size.

-

Degrease the polished specimen with a suitable organic solvent (e.g., acetone).

-

Rinse with distilled water and dry thoroughly.

-

Weigh the prepared metal specimens accurately.

-

Immerse the specimens in the corrosive medium with and without different concentrations of the inhibitor for a specified period at a constant temperature.

-

After the immersion period, remove the specimens, clean them to remove corrosion products, dry, and reweigh.

-

Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

-

CR (mm/y) = (87.6 × ΔW) / (D × A × T)

-

where ΔW is the weight loss in mg, D is the density of the metal in g/cm³, A is the area of the specimen in cm², and T is the immersion time in hours.

-

-

IE% = [(CRblank - CRinh) / CRblank] × 100

-

where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.

-

-

-

Assemble the three-electrode electrochemical cell with the prepared working electrode, counter electrode, and reference electrode in the corrosive medium.

-

Allow the open circuit potential (OCP) to stabilize.

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100

-

where icorr,blank and icorr,inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

-

-

Set up the electrochemical cell as described for potentiodynamic polarization.

-

Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data.

-

Analyze the data using Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100

-

where Rct,blank and Rct,inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

-

-

Data Presentation

Quantitative data from corrosion inhibition studies should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting data from potentiodynamic polarization and electrochemical impedance spectroscopy for a hypothetical this compound derivative (DCI-R) on mild steel in 1 M HCl.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without DCI-R

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |

| Blank | -450 | 500 | 70 | 120 | - |

| 1 x 10-5 | -440 | 150 | 68 | 115 | 70.0 |

| 5 x 10-5 | -435 | 80 | 65 | 110 | 84.0 |

| 1 x 10-4 | -425 | 40 | 62 | 105 | 92.0 |

| 5 x 10-4 | -410 | 20 | 60 | 100 | 96.0 |

Table 2: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with and without DCI-R

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | n | IE% |

| Blank | 50 | 100 | 0.85 | - |

| 1 x 10-5 | 180 | 60 | 0.88 | 72.2 |

| 5 x 10-5 | 350 | 45 | 0.90 | 85.7 |

| 1 x 10-4 | 700 | 30 | 0.92 | 92.9 |

| 5 x 10-4 | 1200 | 20 | 0.95 | 95.8 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual experimental results will vary.

Visualization of Mechanisms

The corrosion inhibition mechanism of imidazole derivatives primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This process can be visualized using Graphviz.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Corrosion Inhibition Mechanism

Caption: Adsorption mechanism of this compound on a metal surface.

References

Application Notes and Protocols: 4,5-Dichloroimidazole in Material Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5-dichloroimidazole as a versatile chemical intermediate in the synthesis of advanced materials. The inherent chemical stability and reactivity of the dichlorinated imidazole (B134444) ring make it a valuable precursor for a range of functional molecules and materials. This document details its application in the synthesis of N-heterocyclic carbene (NHC) precursors, tetrazole derivatives, and its potential as a building block for corrosion inhibitors.

Precursor for N-Heterocyclic Carbene (NHC) Ligands and Metal Complexes

This compound is a key starting material for the synthesis of 1,3-dialkyl-4,5-dichloroimidazolium salts. These salts are the direct precursors to 4,5-dichloro-substituted N-heterocyclic carbenes (NHCs). The electron-withdrawing nature of the chlorine atoms on the imidazole backbone significantly influences the electronic properties of the resulting NHC ligand and its corresponding metal complexes. These complexes have applications in catalysis and, notably, as antimicrobial and anticancer agents.[1][2][3][4]

Experimental Protocol: Synthesis of 1,3-Dialkyl-4,5-dichloroimidazolium Salts

This protocol describes the general N-alkylation of this compound to yield the corresponding imidazolium (B1220033) salt.

Materials:

-

This compound (1.0 equiv)

-

Alkyl halide (e.g., iodomethane, bromoethane) (2.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equiv).

-

Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the imidazole.

-

Add the first alkyl halide (1.1 equiv) dropwise to the reaction mixture. Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the N-alkylated intermediate.

-

Upon completion of the first alkylation, add the second alkyl halide (1.1 equiv) to the reaction mixture.

-

Heat the reaction to 60°C and stir for 8-12 hours, or until TLC indicates the consumption of the intermediate and formation of the disubstituted product.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol (B145695)/ether) to yield the pure 1,3-dialkyl-4,5-dichloroimidazolium salt.

Quantitative Data:

The following table summarizes representative yields for the N-alkylation of chlorinated imidazoles with various alkylating agents, as adapted from generalized procedures.[5]